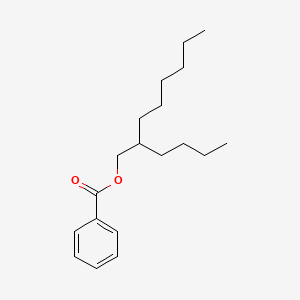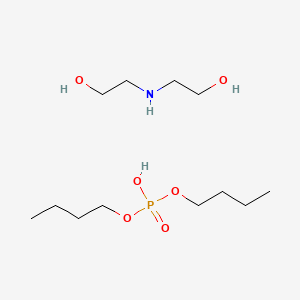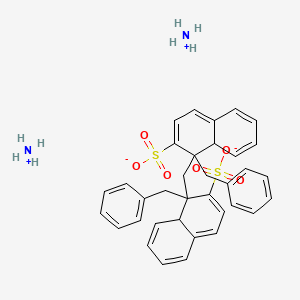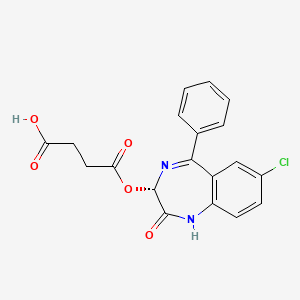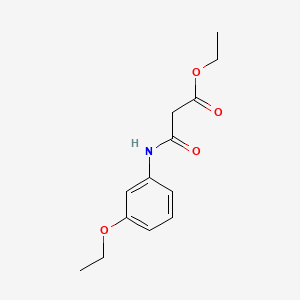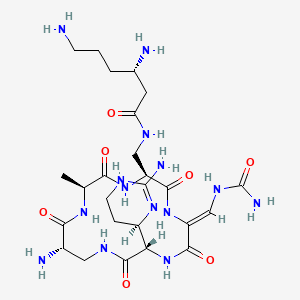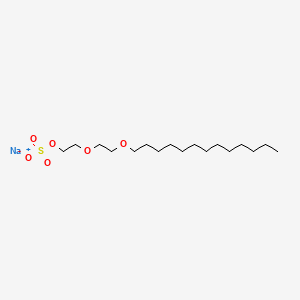
Sodium 2-(2-(tridecyloxy)ethoxy)ethyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-(2-(tridecyloxy)ethoxy)ethyl sulphate is a surfactant commonly used as a cleansing and emulsifying agent. It is known for its ability to lower surface tension, making it effective in removing oils and dirt. This compound is often found in personal care products such as shampoos, soaps, and detergents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(2-(tridecyloxy)ethoxy)ethyl sulphate involves the reaction of tridecanol with ethylene oxide to form tridecyloxyethoxyethanol. This intermediate is then reacted with sulfur trioxide to produce the corresponding sulfate ester, which is finally neutralized with sodium hydroxide to yield the desired product .
Industrial Production Methods: In industrial settings, the production process is scaled up using continuous reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the conversion rates and minimize by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: This compound is generally stable under reducing conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfate group can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions
Major Products:
Oxidation: Oxidized derivatives of the ethoxy chain.
Substitution: Various substituted ethoxy derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Sodium 2-(2-(tridecyloxy)ethoxy)ethyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of cleaning agents, emulsifiers, and stabilizers in various industrial processes .
Mecanismo De Acción
The primary mechanism of action of Sodium 2-(2-(tridecyloxy)ethoxy)ethyl sulphate is its ability to reduce surface tension. This property allows it to emulsify oils and fats, making them easier to remove in cleaning applications. At the molecular level, it interacts with lipid bilayers, disrupting their structure and leading to cell lysis in biological applications .
Comparación Con Compuestos Similares
- Sodium dodecyl sulfate
- Sodium lauryl ether sulfate
- Sodium trideceth sulfate
Comparison:
Sodium dodecyl sulfate: Similar surfactant properties but with a shorter alkyl chain, leading to different solubility and emulsifying characteristics.
Sodium lauryl ether sulfate: Contains a similar ethoxy chain but with a different alkyl group, affecting its foaming and cleansing properties.
Sodium trideceth sulfate: Very similar in structure but may have different ethoxylation degrees, influencing its performance in various applications
Sodium 2-(2-(tridecyloxy)ethoxy)ethyl sulphate stands out due to its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in certain formulations .
Propiedades
Número CAS |
94107-61-6 |
|---|---|
Fórmula molecular |
C17H35NaO6S |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
sodium;2-(2-tridecoxyethoxy)ethyl sulfate |
InChI |
InChI=1S/C17H36O6S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-21-14-15-22-16-17-23-24(18,19)20;/h2-17H2,1H3,(H,18,19,20);/q;+1/p-1 |
Clave InChI |
FDFQLLWHNQBFIV-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCOCCOCCOS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




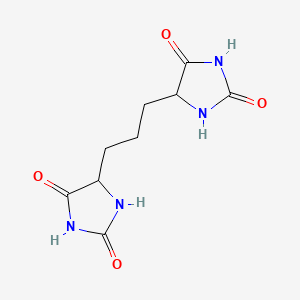
![2-[[5-(3,5-Dichlorophenyl)sulfanyl-1-ethyl-4-isopropyl-imidazol-2-yl]methoxy]ethyl acetate](/img/structure/B12682973.png)
